molecular formula C15H17ClF3N5O B10905974 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B10905974
M. Wt: 375.77 g/mol
InChI Key: FSLJCJQJMTZNMY-UHFFFAOYSA-N
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Description

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, pyrazole synthesis can be achieved through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, hydrazine, and palladium or copper catalysts. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce aryl groups to the pyrazole ring.

Scientific Research Applications

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-CHLORO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYL-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]ACETAMIDE stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes.

Properties

Molecular Formula

C15H17ClF3N5O

Molecular Weight

375.77 g/mol

IUPAC Name

2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C15H17ClF3N5O/c1-22(6-9-5-20-23(2)7-9)11(25)8-24-13(10-3-4-10)12(16)14(21-24)15(17,18)19/h5,7,10H,3-4,6,8H2,1-2H3

InChI Key

FSLJCJQJMTZNMY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Cl)C3CC3

Origin of Product

United States

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